In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 3-Chloro-2-methoxytetrahydropyran
In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Applications of 3-Chloro-2-methoxytetrahydropyran
Executive Summary
As drug development and complex organic synthesis advance, the demand for versatile, orthogonally reactive building blocks grows. 3-Chloro-2-methoxytetrahydropyran (CAS: 6581-61-9) stands out as a highly functionalized oxane derivative. Serving as both a protected aldehyde equivalent and a precursor for linear enol ethers, this compound bridges the gap between cyclic carbohydrate models and acyclic functionalized chains. This whitepaper provides a rigorous examination of its structural stereochemistry, physical properties, and field-proven synthetic protocols, emphasizing the mechanistic causality that dictates its reactivity.
Chemical Structure and Stereochemical Dynamics
The core architecture of 3-chloro-2-methoxytetrahydropyran consists of a six-membered tetrahydropyran (oxane) ring substituted with a methoxy group at the C2 (anomeric) position and a chlorine atom at the C3 position1[1].
Stereoelectronic Effects: The molecule exists as a mixture of cis and trans diastereomers. As application scientists, we must account for the anomeric effect , which heavily biases the conformational landscape. The electronegative C2-methoxy group prefers the axial orientation to maximize hyperconjugation between the non-bonding lone pair of the endocyclic oxygen ( nO ) and the antibonding orbital of the exocyclic C2-O bond ( σC−O∗ ). Meanwhile, the bulky C3-chlorine atom's orientation (axial vs. equatorial) is dictated by steric minimization and dipole-dipole repulsion with the C2-methoxy group. The "direct" chloromethoxylation of dihydropyran typically yields a 1:3 mixture of cis- and trans-derivatives2[2].
Physical and Chemical Properties
Accurate physical data is critical for isolation, purification, and reaction monitoring. The table below consolidates the verified quantitative properties of 3-chloro-2-methoxytetrahydropyran.
| Property | Value |
| Chemical Name | 3-chloro-2-methoxytetrahydropyran (3-chloro-2-methoxyoxane) |
| CAS Registry Number | 6581-61-93[3] |
| Molecular Formula | C6H11ClO2 |
| Molecular Weight | 150.60 g/mol |
| Boiling Point | 60 °C at 8 mmHg; 74 °C at 18 mmHg4[4] |
| Refractive Index ( nD25 ) | 1.4583 – 1.46464[4] |
| Appearance | Colorless to pale yellow liquid |
Experimental Workflows: Synthesis and Application
Workflow A: Direct Chloromethoxylation of 3,4-Dihydro-2H-pyran
Mechanistic Causality: The synthesis relies on the electrophilic addition of chlorine across the electron-rich enol ether double bond of 3,4-dihydro-2H-pyran (DHP). This generates a transient, highly reactive chloronium ion. By conducting the reaction in the presence of methanol, the alcohol acts as a nucleophile, selectively attacking the more electrophilic anomeric C2 carbon. This regioselectivity is driven by the stabilization of the developing positive charge by the adjacent endocyclic oxygen. Temperature control is paramount: the reaction is highly exothermic, and exceeding 5 °C leads to competitive side reactions, including DHP oligomerization or the formation of 2,3-dichlorotetrahydropyran2[2].
Self-Validating Protocol:
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Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel. Purge the system with dry N2.
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Solvent/Reactant Mixture: Dissolve 0.5 mol of 3,4-dihydro-2H-pyran in 250 mL of anhydrous methanol. Add 0.5 mol of sodium methoxide to act as an acid scavenger, preventing the acid-catalyzed degradation of the resulting acetal4[4].
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Temperature Control: Submerge the flask in an ice-brine bath. Wait until the internal temperature stabilizes between 0 °C and 5 °C.
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Halogen Addition: Slowly bubble Cl2 gas (or add a standardized solution of Cl2 in carbon tetrachloride) into the mixture. Validation Check: The reaction mixture should remain pale; a deep yellow/green tint indicates unreacted Cl2 pooling, signaling that the addition rate is too fast.
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Quenching & Workup: Once the addition is complete, stir for an additional 1 hour at 0 °C. Filter off the precipitated sodium chloride salts.
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Purification: Remove the methanol solvent under reduced pressure using a rotary evaporator. Subject the crude oil to fractional distillation under vacuum. Collect the fraction boiling at 60 °C at 8 mmHg. Validation Check: Confirm product identity via Refractive Index ( nD25 ~1.4583)4[4].
Workflow B: Reductive Ring-Opening to Chain Enol Ethers
Mechanistic Causality: 3-Chloro-2-methoxytetrahydropyran is a highly strategic precursor for synthesizing linear enol ethers terminating in a hydroxyl group. When treated with sodium metal, a single-electron transfer (SET) occurs into the σ∗ orbital of the C-Cl bond. This generates a C3 radical, which rapidly reduces to a carbanion. The resulting intermediate undergoes a stereoelectronically favored ring-opening elimination, cleaving the C2-O bond to yield a chain enol ether5[5]. This circumvents multi-step protection/deprotection sequences typically required to synthesize such bifunctional aliphatic chains.
Self-Validating Protocol:
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Setup: In a flame-dried Schlenk flask under argon, add 1.0 mmol of 3-chloro-2-methoxytetrahydropyran to 5 mL of anhydrous 1,4-dioxane.
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Reduction: Introduce 2.0 mmol of freshly cut sodium metal.
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Heating: Heat the mixture to 100 °C for 2 hours. Validation Check: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the cyclic precursor spot validates the completion of the SET and elimination cascade.
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Quenching: Cool the mixture to 25 °C. Carefully quench unreacted sodium by adding 2 mL of methanol dropwise, followed by 5 mL of water5[5].
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Extraction: Extract the aqueous layer with dichloromethane (2 × 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the chain enol ether.
Mechanistic Pathway Visualization
The following diagram illustrates the logical progression from the cyclic enol ether starting material to the final acyclic functionalized product, highlighting the critical intermediates.
Synthesis and reductive ring-opening pathway of 3-chloro-2-methoxytetrahydropyran.
References
- Source: cdnsciencepub.
- Source: acs.
- Source: cdnsciencepub.
- Source: guidechem.
- Source: chemsrc.
